
3-Methoxypyridine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxypyridine-2,5-diamine is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring with methoxy and diamine groups attached at the 3rd and 2nd, 5th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypyridine-2,5-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloropyridine with methanol to introduce the methoxy group. The diamine groups can be introduced through subsequent reactions involving amination.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxypyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like peroxodisulphate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the methoxy and diamine groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Peroxodisulphate in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Applications De Recherche Scientifique
3-Methoxypyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Methoxypyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The methoxy and diamine groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxypyridine: Similar structure but lacks the diamine groups.
2,5-Diaminopyridine: Similar structure but lacks the methoxy group.
3-Chloropyridine: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
3-Methoxypyridine-2,5-diamine is unique due to the presence of both methoxy and diamine groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
3-methoxypyridine-2,5-diamine |
InChI |
InChI=1S/C6H9N3O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,7H2,1H3,(H2,8,9) |
Clé InChI |
HBSBEOPIISHIRX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


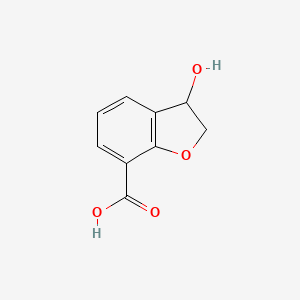
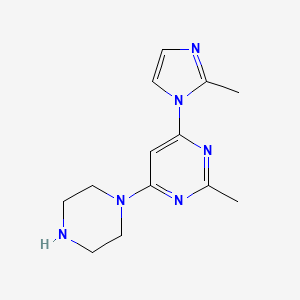
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

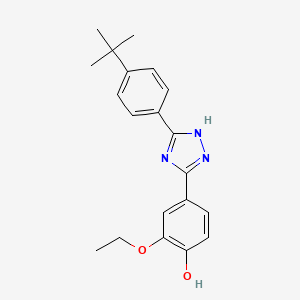
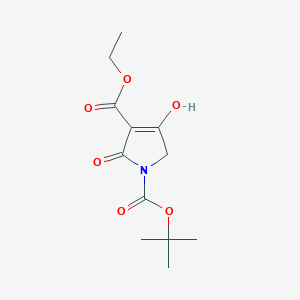
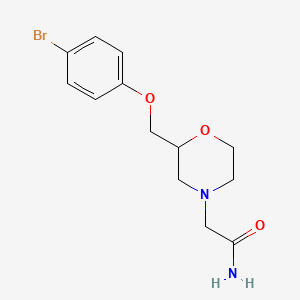
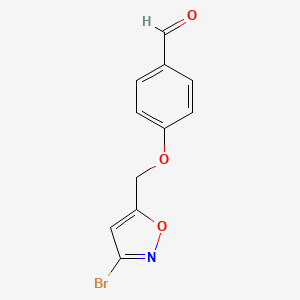
![1-(4-Fluoro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15056380.png)
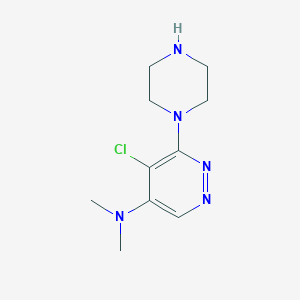



![(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B15056427.png)
